molecular formula C12H14Cl2O3S B1453947 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride CAS No. 1041531-84-3

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride

Cat. No. B1453947
CAS RN: 1041531-84-3
M. Wt: 309.2 g/mol
InChI Key: PZXXAKOQXBKEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride, also known as CHOSC, is a compound that has been used in a variety of scientific research and lab experiments. It is often used as a reagent in organic synthesis, as it can be used to modify the structure of molecules. CHOSC has been used for a variety of biochemical and physiological effects, and has the potential to be used for many more applications in the future.

Scientific Research Applications

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride has been used in a variety of scientific research and lab experiments. It is often used as a reagent in organic synthesis, as it can be used to modify the structure of molecules. It has also been used to synthesize various compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it has been used as a catalyst in reactions, such as the Diels-Alder reaction and the Michael addition.

Mechanism of Action

3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride acts as a nucleophile, meaning it can act as a Lewis base and form a covalent bond with a Lewis acid. This allows it to attack the carbon-carbon double bond of a molecule, resulting in a substitution reaction or an addition reaction. Additionally, this compound can act as an electrophile, meaning it can accept electrons from a nucleophile and form a covalent bond. This allows it to act as a catalyst and facilitate a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it is not typically used as a pharmaceutical or therapeutic agent. However, it has been used as a reagent in a variety of biochemical and physiological experiments, so it is possible that it could have some effect on certain biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride in lab experiments is its versatility. It can be used to modify the structure of molecules, synthesize various compounds, and act as a catalyst in a variety of organic reactions. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that this compound can be toxic and should be handled with caution.

Future Directions

Given its versatility, 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride has the potential to be used for a variety of applications in the future. For example, it could be used to synthesize new pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used to modify the structure of molecules for use in biotechnology and nanotechnology. Finally, it could be used as a catalyst in a variety of reactions, such as the Diels-Alder reaction and the Michael addition.

properties

IUPAC Name

3-chloro-4-cyclohexyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXXAKOQXBKEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1041531-84-3
Record name 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 4
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 5
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.